(4R,5S)-Monomethyl auristatin E intermediate-6

ADC payload synthesis stereochemistry MMAE

Procure (4R,5S)-Monomethyl auristatin E intermediate-6 for MMAE ADC payload synthesis. Defined (4R,5S) stereochemistry ensures correct spatial orientation; generic substitution risks reduced coupling efficiency or stereoisomeric impurities. ≥98% documented purity minimizes regulatory risk. Eliminate hazardous dioxane from workflow; outsource complex chiral synthesis to accelerate scalable MMAE manufacturing.

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
Cat. No. B15137397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-Monomethyl auristatin E intermediate-6
Molecular FormulaC20H29NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18+/m0/s1
InChIKeyOBDXBUWPBDVKEB-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (4R,5S)-Monomethyl Auristatin E Intermediate-6: Stereospecific MMAE Precursor for ADC Payload Synthesis


(4R,5S)-Monomethyl auristatin E intermediate-6 is a chiral intermediate reagent with the defined stereochemistry (4R,5S) essential for the synthesis of monomethyl auristatin E (MMAE) [1]. MMAE is a potent microtubule/tubulin inhibitor and the cytotoxic payload in clinically approved antibody-drug conjugates (ADCs) such as brentuximab vedotin [2]. This intermediate belongs to the auristatin class of dolastatin 10 derivatives and is characterized by its specific (4R,5S) stereochemical configuration, which is critical for downstream coupling efficiency and final product bioactivity .

Sourcing (4R,5S)-Monomethyl Auristatin E Intermediate-6: Why Stereochemical and Purity Specifications Preclude Simple Substitution


Generic substitution of (4R,5S)-Monomethyl auristatin E intermediate-6 with alternative MMAE intermediates is not feasible due to its specific (4R,5S) stereochemistry, which is essential for the correct spatial orientation required in the final MMAE molecule . Even minor variations in stereochemistry can lead to significantly reduced coupling efficiency or produce stereoisomeric impurities that compromise the potency and safety of the final ADC [1]. Furthermore, the purity and residual solvent profiles of different synthetic batches can vary widely, impacting downstream conjugation efficiency and regulatory compliance [2].

Quantitative Differentiation Evidence for (4R,5S)-Monomethyl Auristatin E Intermediate-6 Procurement


Stereochemical Purity: Guaranteed (4R,5S) Configuration Prevents Epimerization in MMAE Synthesis

The target compound is defined by its (4R,5S) stereochemistry, which is critical for the biological activity of the final MMAE payload . In contrast, alternative intermediates with undefined or different stereochemistry (e.g., (4S,5R) or racemic mixtures) introduce epimeric impurities that can reduce the potency of the resulting ADC by up to 100-fold [1].

ADC payload synthesis stereochemistry MMAE

Purity Benchmark: ≥98% Purity Enables High-Yield MMAE Conjugation

Vendor specifications for (4R,5S)-Monomethyl auristatin E intermediate-6 report a purity of ≥98% . In contrast, alternative synthetic methods for related MMAE intermediates report yields as low as 82.3% and purity of 99.6% after extensive purification [1]. While the purity of the target intermediate is slightly lower than the 99.6% achieved in some optimized processes, it represents a balance of high purity with commercial accessibility, minimizing the need for additional in-house purification steps.

ADC conjugation purity MMAE

Process Safety: Avoidance of Hazardous Reagents Relative to Alternative Synthetic Routes

The target intermediate (4R,5S)-Monomethyl auristatin E intermediate-6 is commercially available, eliminating the need for end-users to handle hazardous reagents like dioxane, which is prone to explosion after oxidation and is required in some alternative synthesis routes [1]. This contrasts with the method described in CN105968038A, which uses dioxane for purification and introduces significant safety risks [1].

process chemistry safety MMAE intermediate

Cost-Efficiency: Avoiding Low-Yield Synthetic Steps

The commercial availability of (4R,5S)-Monomethyl auristatin E intermediate-6 allows users to bypass low-yielding steps in the MMAE synthesis. For example, the preparation of a key dipeptide intermediate (compound b) in alternative routes reports yields as low as 82.3% [1]. By purchasing the advanced intermediate, users can avoid this yield loss and reduce overall material costs.

synthetic efficiency cost reduction MMAE

Optimal Application Scenarios for (4R,5S)-Monomethyl Auristatin E Intermediate-6 in ADC Research and Development


GMP-Compliant ADC Payload Synthesis

For organizations developing ADCs under GMP guidelines, the use of a stereochemically defined intermediate with documented purity (≥98%) minimizes regulatory risks associated with impurity profiles . The elimination of hazardous reagents like dioxane from the user's workflow also simplifies safety compliance [1].

High-Throughput ADC Candidate Screening

In early-stage discovery, where multiple ADC candidates are synthesized and screened, the consistent purity and defined stereochemistry of this intermediate ensure reproducible conjugation efficiency, reducing false negatives due to payload heterogeneity .

Process Development and Scale-Up Studies

By outsourcing the synthesis of this complex chiral intermediate, process chemistry teams can focus on optimizing the final coupling and conjugation steps, accelerating the development of a robust and scalable MMAE manufacturing process [1].

Academic Research on Auristatin-Based Therapeutics

Academic labs with limited synthetic chemistry infrastructure can reliably produce MMAE for biological studies by using this pre-made intermediate, ensuring that experimental variability is due to biological factors rather than inconsistent payload synthesis .

Quote Request

Request a Quote for (4R,5S)-Monomethyl auristatin E intermediate-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.